molecular formula C20H17N5O2S B2752208 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 847773-16-4

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2752208
CAS No.: 847773-16-4
M. Wt: 391.45
InChI Key: SUKMYAZEMHHGQA-UHFFFAOYSA-N
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Description

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. The process may include:

  • Condensation Reaction: : Reacting phenylhydrazine with a suitable β-diketone to form the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

  • Thiolation: : Introducing the thiol group at the appropriate position on the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Acetylation: : Attaching the acetyl group to the thiolated compound.

  • Amination: : Finally, introducing the o-tolylamine group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiol group to a sulfonic acid or sulfoxide.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the thiol group with other nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like alkyl halides or electrophiles like acyl chlorides.

Major Products Formed

  • Oxidation: : Formation of sulfonic acids or sulfoxides.

  • Reduction: : Production of hydroxyl derivatives.

  • Substitution: : Generation of various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic compounds

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its ability to inhibit certain enzymes involved in cancer cell proliferation and viral replication makes it a valuable compound for therapeutic research.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure and are used in various applications, including as enzyme inhibitors and anticancer agents.

  • Thiol-containing heterocycles: : Compounds with thiol groups are known for their antioxidant properties and are used in material science and medicinal chemistry.

Uniqueness

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-7-5-6-10-16(13)22-17(26)12-28-20-23-18-15(19(27)24-20)11-21-25(18)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMYAZEMHHGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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